molecular formula C26H31N3O4 B585775 Saxagliptin N-Carboxybenzyl CAS No. 1408335-73-8

Saxagliptin N-Carboxybenzyl

Cat. No.: B585775
CAS No.: 1408335-73-8
M. Wt: 449.551
InChI Key: DSLXQSYLYSTVKT-IBTFFAOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a potent and selective dipeptidyl peptidase-4 inhibitor. Saxagliptin is primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control. The N-Carboxybenzyl derivative is of interest due to its potential enhanced pharmacological properties and applications in various scientific fields.

Mechanism of Action

Target of Action

Saxagliptin N-Carboxybenzyl primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

This compound is a DPP-4 inhibitor . It works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels . Incretins are hormones that decrease elevated blood sugar levels by increasing the body’s utilization of sugar, mainly through increasing insulin secretion from the pancreas, and by reducing the liver’s production of glucose .

Biochemical Pathways

By inhibiting the DPP-4 enzyme, this compound prevents the inactivation of the incretin hormones GLP-1 and GIP . This increases GLP-1 levels, stimulates insulin secretion, and reduces postprandial glucagon and glucose levels .

Pharmacokinetics

This compound is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with this compound is approximately 27 hours, which supports a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in this compound or 5-hydroxy this compound pharmacokinetics have been detected in patients with hepatic impairment .

Result of Action

The inhibition of the DPP-4 enzyme by this compound leads to an increase in the levels of active incretins . This results in an augmentation of glucose-dependent insulin secretion, thereby improving glycemic control .

Biochemical Analysis

Biochemical Properties

Saxagliptin N-Carboxybenzyl, like its parent compound Saxagliptin, is expected to interact with the DPP-4 enzyme . By inhibiting DPP-4, it reduces the degradation of endogenous incretin hormones, resulting in increased glucose-dependent insulin secretion . This interaction with DPP-4 is highly selective, demonstrating the compound’s specificity .

Cellular Effects

This compound’s cellular effects are likely to be similar to those of Saxagliptin. Saxagliptin has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion in a glucose-dependent manner . This suggests that this compound may also influence cell function by modulating hormone levels and thus affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is expected to involve binding to the DPP-4 enzyme, inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones. The increased circulation of intact GLP-1 leads to increased fat and muscle glucose utilization and reduced hepatic glucose production .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been reported, studies on Saxagliptin suggest that it has a half-life of plasma DPP-4 inhibition of approximately 27 hours , supporting a once-daily dosing regimen . This suggests that this compound may also exhibit prolonged effects in laboratory settings.

Dosage Effects in Animal Models

Studies on Saxagliptin suggest that it is generally well-tolerated, with a low risk of hypoglycemia .

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as Saxagliptin. Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saxagliptin N-Carboxybenzyl typically involves the following steps:

    Starting Material: The synthesis begins with saxagliptin, which is commercially available or can be synthesized through established methods.

    N-Carboxybenzylation: The key step involves the introduction of the N-Carboxybenzyl group. This is achieved by reacting saxagliptin with a suitable carboxybenzylating agent under controlled conditions. Common reagents include benzyl chloroformate or benzyl bromoacetate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C) to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Chemical Reactions Analysis

Types of Reactions

Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Saxagliptin N-Carboxybenzyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects beyond diabetes, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Vildagliptin: Another dipeptidyl peptidase-4 inhibitor with similar glycemic control properties.

    Sitagliptin: A widely used dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.

    Linagliptin: Known for its high selectivity and long duration of action.

Uniqueness

Saxagliptin N-Carboxybenzyl is unique due to its enhanced stability and potential for improved pharmacokinetic properties. It offers a different metabolic profile compared to other dipeptidyl peptidase-4 inhibitors, which may result in better therapeutic outcomes and fewer side effects .

Properties

CAS No.

1408335-73-8

Molecular Formula

C26H31N3O4

Molecular Weight

449.551

IUPAC Name

benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1

InChI Key

DSLXQSYLYSTVKT-IBTFFAOSSA-N

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.